

Denibulin and Hepatotoxicity: Clinical Trial Profile

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Compound Focus: Denibulin Hydrochloride

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Denibulin is a vascular-disrupting agent that reversibly inhibits microtubule assembly. The key safety findings from its first-in-human Phase I study are summarized below.

Table 1: Summary of Denibulin-Associated Transaminitis from Phase I Trial [1] [2]

Aspect	Details
Reported Event	Grade 3 transaminitis (elevation of transaminase levels).
Dose Level at Event	225 mg/m ² (the highest dose level tested).
Designation	Dose-Limiting Toxicity (DLT).
Outcome	The event contributed to the cessation of dose escalation.
Maximum Tolerated Dose (MTD)	Established at 180 mg/m ² .
Other Common Toxicities	Nausea, vomiting, diarrhea, fatigue, headache, and anorexia.
Cumulative Toxicity	No evidence of cumulative toxicity was observed.

Troubleshooting & Experimental Guidance

For researchers conducting preclinical or early clinical work with microtubule inhibitors, the following guidance is recommended for monitoring and managing hepatotoxicity.

Table 2: Monitoring and Management Protocol for Drug-Induced Liver Injury (DILI)

Step	Action & Methodology
1. Baseline Assessment	Conduct standard liver function tests (LFTs): ALT, AST, ALP, and Total Bilirubin prior to first dose [3].
2. Routine Monitoring	Monitor LFTs regularly throughout the dosing and follow-up periods. The Phase I study design can serve as a reference for frequency.
3. DILI Diagnosis	Use established criteria: ALT $\geq 5x$ ULN, ALP $\geq 2x$ ULN, or ALT $\geq 3x$ ULN + Bilirubin $\geq 2x$ ULN (Hy's Law) [3]. Causality can be assessed with the Roussel Uclaf Causality Assessment Method (RUCAM) [3].
4. Dose Modification	Follow a protocol for managing elevated LFTs. For Grade 3 transaminitis , this typically requires immediate dosing interruption . Subsequent doses should be reduced or permanently discontinued based on the severity and persistence of the abnormality.
5. Investigate Emerging Biomarkers	Consider incorporating novel biomarkers like Glutamate Dehydrogenase (GLDH) , which is more liver-specific than ALT and not confounded by muscle injury [4] [5].

The following diagram illustrates the decision pathway for managing suspected DILI in a clinical or research setting, based on the established guidelines and the denibulin trial experience.





Resume at Reduced Dose
per Protocol

Permanently Discontinue
(Grade 3+ DLT)

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Figure 1: DILI Management and Dose Decision Pathway

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of Grade 3 transaminitis with denibulin? In the Phase I trial, Grade 3 transaminitis was a **dose-limiting toxicity (DLT)**. This means it was a severe or life-threatening adverse event that defined the upper limit of the drug's tolerable dosage, leading to the establishment of the Maximum Tolerated Dose at 180 mg/m² [1] [2].

Q2: Are there any known drug-drug interactions that could increase the risk of hepatotoxicity with denibulin? The available search results do not provide specific drug interaction data for denibulin. As a general practice, caution should be exercised when co-administering with other drugs known to cause hepatotoxicity. Consult the latest investigator's brochure for the most current information.

Q3: How does hepatotoxicity with denibulin compare to other microtubule inhibitors? The profile appears to differ. Denibulin's Phase I trial reported no clinically significant myelotoxicity or alopecia, with Grade 3 transaminitis being a key DLT at the highest dose [1]. In contrast, the microtubule inhibitor **eribulin** more commonly causes **neutropenia** and **peripheral neuropathy**, with liver enzyme elevations being frequent but rarely severe or leading to clinically apparent liver injury [6] [7] [8]. This suggests different off-target tissue sensitivities within the drug class.

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